molecular formula C20H26O3 B13395628 acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester

acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester

Cat. No.: B13395628
M. Wt: 314.4 g/mol
InChI Key: OGUASZAAVFYYIL-UHFFFAOYSA-N
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Description

Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core, a structural motif common in steroids and hormonally active compounds. The compound features a 13-methyl group, a 3-oxo (ketone) moiety, and an acetate ester at the 17-position . Its molecular formula is C₂₁H₂₈O₃, with a molecular weight of 328.45 g/mol . The cyclopenta[a]phenanthrene skeleton provides rigidity and hydrophobicity, while the ester group enhances solubility in organic solvents, making it a candidate for pharmaceutical derivatization .

This compound is synthesized via esterification reactions, often involving steroidal precursors such as estrone derivatives. For example, highlights its synthesis using methoxy-substituted cyclopenta[a]phenanthrene intermediates, with preparative TLC purification (40% EtOAc/hexane) yielding a white solid .

Properties

IUPAC Name

(13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUASZAAVFYYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester involves multiple steps. . The reaction conditions typically involve the use of a hydrogenation catalyst under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other cyclopenta[a]phenanthrene derivatives are critical for understanding its pharmacological and chemical behavior. Below is a comparative analysis of key analogs:

Compound Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 13-methyl, 3-oxo, 17-acetate Ketone, ester C₂₁H₂₈O₃ 328.45 High hydrophobicity; solid state
(8R,9S,13S,14S)-3-Methoxy-17-(2-methoxy-2-oxoethyl) analog 3-methoxy, 17-(methoxy-oxoethyl) Ether, ester C₂₃H₃₀O₅ 398.48 Enhanced polarity (Rf = 0.26 in 5:1 PE/EtOAc)
(20R+S)-1-Oxopentan-2-yl acetate (12) 17-oxo, 3-phenylcarboxylate Ketone, ester C₂₆H₃₄O₅ 438.55 Yellow oil; 72% yield via Pd-catalyzed esterification
Spiroazetidine derivative (9) 3-chloro, 10',13'-dimethyl Chloride, spirocyclic amine C₂₅H₃₅ClNO₃ 433.00 Antibacterial activity; synthesized via chloroacetylation
Triazole-containing analog (2l) 17-triazolyl, 3-hydroxy Triazole, acetate C₂₅H₂₈F₄N₃O₃ 526.50 Bioactive; used in hormone therapy

Key Observations:

Substituent Effects on Polarity :

  • The target compound’s 3-oxo and 17-acetate groups confer moderate polarity, whereas analogs with methoxy or triazole substituents (e.g., 2l) exhibit higher polarity, influencing chromatographic behavior (e.g., Rf values in TLC) .
  • The phenyl carboxylate ester in compound 12 increases molecular weight (438.55 g/mol) but reduces crystallinity, yielding an oil .

Biological Activity: The spiroazetidine derivative (9) demonstrates antibacterial properties due to its chloro and azetidine groups, whereas triazole-containing analogs (2l) are explored for hormonal applications .

Synthetic Yields :

  • Yields vary significantly: 64.7% for the target compound vs. 72% for compound 12 , reflecting differences in reaction efficiency and purification methods (e.g., column chromatography vs. preparative TLC).

Pharmacological Potential

  • Hormone Analog Development: The cyclopenta[a]phenanthrene core is structurally akin to progesterone and testosterone derivatives. For instance, etonogestrel (), a contraceptive agent, shares the 13-ethyl and ethynyl substituents but lacks the 17-acetate group, highlighting the target compound’s unique esterification site .
  • Metabolic Stability: The acetate ester in the target compound may enhance metabolic stability compared to hydroxylated analogs, as seen in levonorgestrel esters used in long-acting contraceptives .

Industrial and Environmental Relevance

  • Biodegradation: Acetic acid derivatives are common in industrial wastewater.

Biological Activity

Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester is a complex organic compound classified as a steroid ester. This compound is derived from acetic acid and features a unique structure characterized by multiple fused rings. Its structural properties suggest potential biological activities that warrant exploration in medicinal chemistry.

Molecular Structure

  • IUPAC Name : Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
  • Molecular Formula : C20H26O3
  • Molecular Weight : 314.42 g/mol

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : May yield different products depending on the reagents and conditions.
  • Reduction : Alters functional groups leading to various derivatives.
  • Substitution : The ester group can participate in nucleophilic substitution reactions.

The biological activity of acetic acid (13-methyl-3-oxo...) is believed to stem from its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes that modulate their activity and lead to various physiological effects. Research indicates that compounds with similar structures have demonstrated anti-inflammatory, antimicrobial, and anticancer properties.

Similar Compounds and Their Activities

Research into structurally similar compounds has shown promising biological activities. Below is a comparison table:

Compound NameStructureUnique FeaturesBiological Activity
1-Methylcyclopentaneacetic Acid EsterSimilar cyclic structureLower molecular weightAnti-inflammatory
3-Oxohexanoic Acid EsterContains ketone functionalityPotentially different biological activityAntimicrobial
4-Hydroxybutyric Acid EsterShorter chain lengthKnown for neuroprotective effectsNeuroprotective

Case Studies and Research Findings

  • Anti-inflammatory Properties : A study indicated that related steroid esters exhibited significant anti-inflammatory effects in murine models. The mechanism involved modulation of cytokine production.
  • Antimicrobial Activity : Compounds with similar structures have been shown to inhibit the growth of various pathogens in vitro. The effectiveness often correlates with the presence of specific functional groups.
  • Anticancer Research : Investigations into steroid esters have revealed their potential in inhibiting cancer cell proliferation through apoptosis induction pathways.

Interaction Studies

Understanding the interactions between acetic acid (13-methyl...) and biological systems is crucial for elucidating its therapeutic potential. Techniques such as molecular docking and receptor binding assays are commonly employed to study these interactions.

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